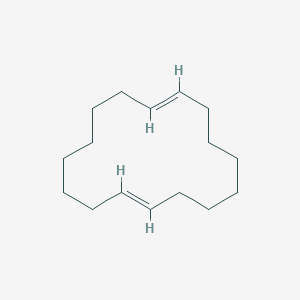

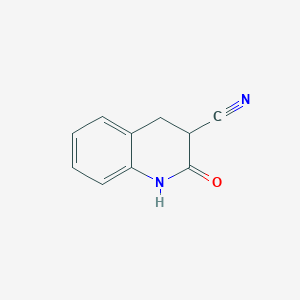

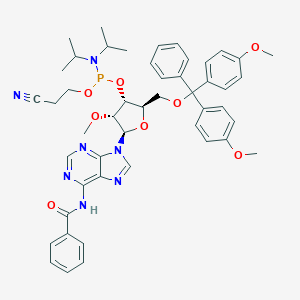

![molecular formula C10H7NO3S B011550 (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 103788-60-9](/img/structure/B11550.png)

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name (5E)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione , is a versatile chemical compound with significant potential in scientific research. Its unique structure offers a wide range of applications across various fields .

Synthesis Analysis

The synthesis of this compound involves the condensation of a 4-hydroxybenzaldehyde with thiazolidine-2,4-dione . The E configuration in the name indicates the geometry of the double bond between the two aromatic rings. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular formula of (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is C₁₀H₇NO₃S , with a molecular weight of 221.24 g/mol . The compound features a thiazolidine ring and a phenyl group linked by a double bond. The hydroxyphenyl moiety contributes to its reactivity and potential biological activity .

Chemical Reactions Analysis

Research has explored the reactivity of this compound in various contexts. It can participate in nucleophilic addition reactions, oxidation processes, and coordination chemistry. Investigating its behavior under different reaction conditions provides insights into its versatility and potential applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Olefin Metathesis Catalysts

This compound has been studied for its potential role in the synthesis of second-generation Grubbs methylidene catalysts used in olefin metathesis reactions . These reactions are fundamental in creating various complex molecules for pharmaceuticals and materials science.

Synthesis of Medicinal Compounds

The chroman-4-one framework , which is related to thiazolidine-2,4-dione derivatives, is a significant structural entity in medicinal chemistry. It serves as a building block for a large class of compounds exhibiting a broad variety of biological and pharmaceutical activities .

Cytotoxicity and Anticancer Research

Some derivatives of thiazolidine-2,4-dione, including our compound of interest, have shown significant cytotoxicity against certain cancer cell lines. This suggests potential applications in anticancer drug development .

Histone Deacetylase Inhibition

There is evidence that thiazolidine-2,4-dione derivatives may possess histone deacetylase inhibitory properties . This is relevant for research into epigenetic therapies for cancer and other diseases .

Anti-inflammatory and Antioxidant Activities

Thiazolidine-2,4-dione derivatives have been associated with anti-inflammatory activities. Additionally, the phenolic OH moiety in compounds like 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione may enhance overall antioxidant activity, which is valuable in the treatment of oxidative stress-related diseases .

Protein Tyrosine Phosphatase 1B Inhibition

While not all thiazolidine-2,4-dione derivatives show significant inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), some have been reported to be potent inhibitors. PTP1B plays a role in insulin signaling, and its inhibition is a target for type 2 diabetes treatment .

Mécanisme D'action

The precise mechanism of action for (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione remains an active area of study. Researchers have investigated its interactions with enzymes, receptors, and cellular components. Potential targets include oxidative stress pathways, inflammation, and metabolic processes .

Safety and Hazards

- Hazard Statements : It is classified as a warning substance (H302, H312, H332) according to the Globally Harmonized System (GHS). These statements indicate potential health hazards upon ingestion, skin contact, or inhalation .

- MSDS : The Material Safety Data Sheet provides detailed safety information and handling guidelines .

Propriétés

IUPAC Name |

(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHIHDVVUHVQCP-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

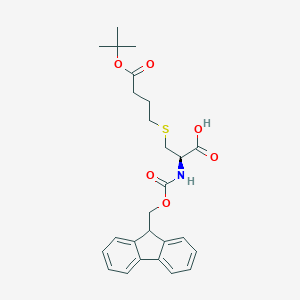

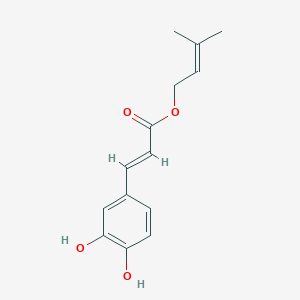

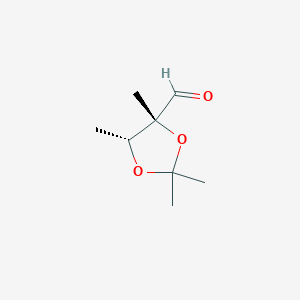

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)

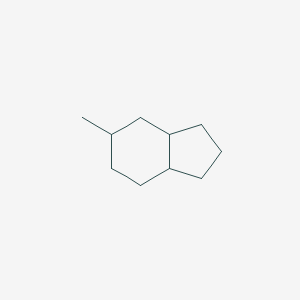

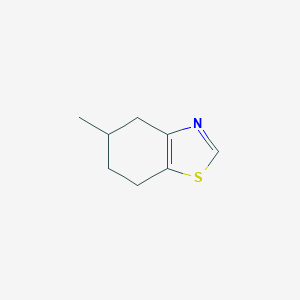

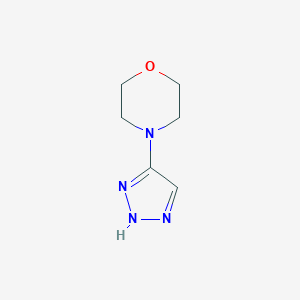

![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)